molecular formula C7H5F3O2 B11756038 3,3,3-Trifluoro-1-(furan-2-yl)propan-1-one

3,3,3-Trifluoro-1-(furan-2-yl)propan-1-one

Katalognummer: B11756038
Molekulargewicht: 178.11 g/mol
InChI-Schlüssel: OOCRAVYMSDHBNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,3-Trifluoro-1-(furan-2-yl)propan-1-one is an organic compound characterized by the presence of a trifluoromethyl group and a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-1-(furan-2-yl)propan-1-one can be achieved through several methods. One common approach involves the palladium-catalyzed cyclization–isomerization of 1,1,1-trifluoro-2-[(tert-butyldimethylsilyloxy)methyl]-3-alkynylbut-2-en-1-ols . This method provides a stereoselective route to the desired product.

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 3,3,3-Trifluoro-1-(furan-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3,3,3-Trifluoro-1-(furan-2-yl)propan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 3,3,3-Trifluoro-1-(furan-2-yl)propan-1-one exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, depending on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3,3,3-Trifluoro-1-(furan-2-yl)propan-1-one is unique due to the presence of both a trifluoromethyl group and a furan ring, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability.

Eigenschaften

Molekularformel

C7H5F3O2

Molekulargewicht

178.11 g/mol

IUPAC-Name

3,3,3-trifluoro-1-(furan-2-yl)propan-1-one

InChI

InChI=1S/C7H5F3O2/c8-7(9,10)4-5(11)6-2-1-3-12-6/h1-3H,4H2

InChI-Schlüssel

OOCRAVYMSDHBNR-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C(=O)CC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.